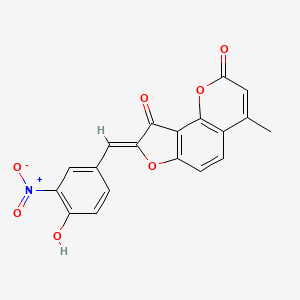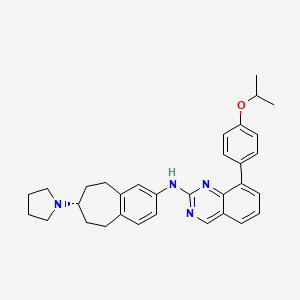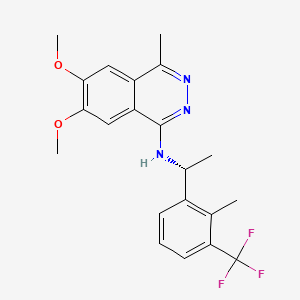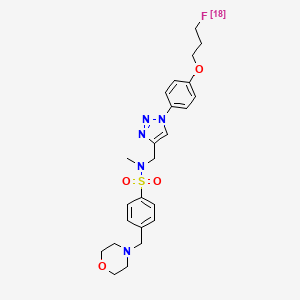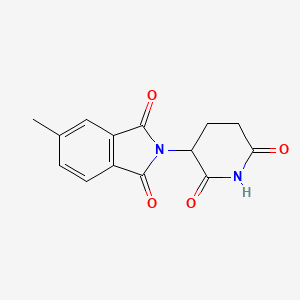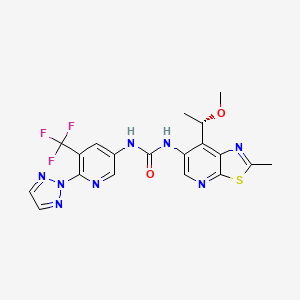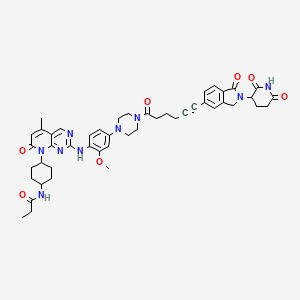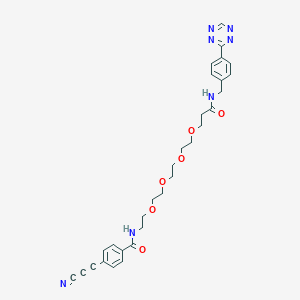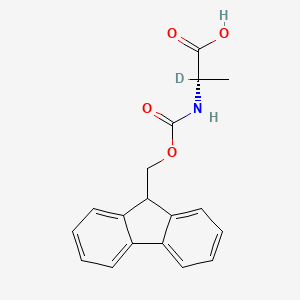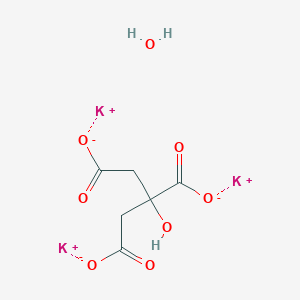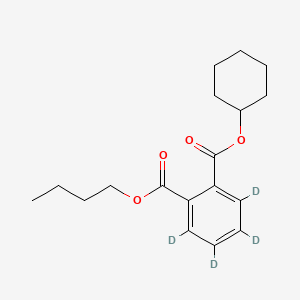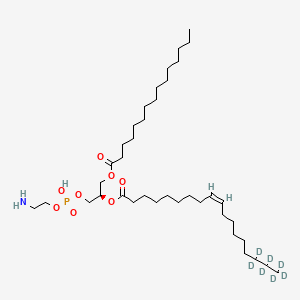
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 is a deuterated phospholipid. This compound consists of phosphatidylethanolamine attached to pentadecanoic acid and oleic acid, where the oleic acid harbors the deuterium ions . Phosphatidylethanolamine is a membrane phospholipid and serves as an intermediate in the synthesis of other glycerophospholipids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 involves the attachment of deuterium-labeled oleic acid to phosphatidylethanolamine. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including esterification and deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound is carried out by specialized chemical companies that focus on the synthesis of stable isotopes and deuterated compounds. These companies use advanced techniques to ensure high purity and consistency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Reduction: Reduction reactions can be performed to modify the fatty acid chains.
Substitution: Substitution reactions can occur at the phosphoethanolamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include modified phospholipids with altered fatty acid chains or functional groups .
Aplicaciones Científicas De Investigación
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 has a wide range of scientific research applications:
Chemistry: Used as an internal standard for lipidomics studies, particularly in mass spectrometry analysis.
Biology: Plays a role in studying membrane dynamics and protein-lipid interactions.
Medicine: Utilized in research on metabolic disorders and neurodegenerative diseases.
Industry: Employed in the development of lipid-based drug delivery systems and cosmetics.
Mecanismo De Acción
Phosphatidylethanolamine, the core component of 1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7, regulates several cellular processes:
Protein Folding and Modification: It assists in the proper folding and post-translational modification of proteins.
Autophagy: Involved in the formation of autophagosomes, which are essential for cellular autophagy.
Cell Division: Plays a role in the division of cells by participating in membrane fusion events.
Comparación Con Compuestos Similares
Similar Compounds
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine: A deuterated phospholipid with phosphocholine instead of phosphoethanolamine.
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphate: Contains a phosphate group instead of phosphoethanolamine.
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phospho-L-serine: Features phosphoserine instead of phosphoethanolamine.
Uniqueness
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 is unique due to its deuterium labeling, which makes it an excellent internal standard for mass spectrometry. Its specific structure allows for detailed studies of lipid metabolism and membrane dynamics .
Propiedades
Fórmula molecular |
C38H74NO8P |
|---|---|
Peso molecular |
711.0 g/mol |
Nombre IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C38H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39)34-44-37(40)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,36H,3-16,19-35,39H2,1-2H3,(H,42,43)/b18-17-/t36-/m1/s1/i1D3,3D2,5D2 |
Clave InChI |
ADCNXGARWPJRBV-MCFUPEGSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCC)COP(=O)(O)OCCN |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


